molecular formula C16H16N2 B11875998 (1-Benzyl-1H-indol-5-yl)methanamine CAS No. 887583-42-8

(1-Benzyl-1H-indol-5-yl)methanamine

Cat. No.: B11875998
CAS No.: 887583-42-8
M. Wt: 236.31 g/mol
InChI Key: LASZNBSTUIOIIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Benzyl-1H-indol-5-yl)methanamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a benzyl group attached to the nitrogen atom of the indole ring and a methanamine group at the 5-position of the indole ring.

Mechanism of Action

The mechanism of action of (1-Benzyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets and pathways:

Biological Activity

(1-Benzyl-1H-indol-5-yl)methanamine is an indole derivative that has garnered attention for its diverse biological activities, including potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This compound's unique structure, characterized by the presence of a benzyl group and an amine functional group, enhances its solubility and biological activity, making it a promising candidate for medicinal chemistry applications.

  • Molecular Formula : C16_{16}H18_{18}N
  • Molecular Weight : Approximately 222.29 g/mol

The indole moiety is crucial for the compound's biological effects, as it allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that this compound can bind effectively to enzyme active sites, influencing their activity and potentially modulating various biochemical pathways involved in disease processes .

Anticancer Properties

Studies have demonstrated that similar indole-based compounds possess cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities were found to inhibit cell proliferation in cancer models . The potential for this compound to act as an anticancer agent warrants further investigation.

Anti-inflammatory Effects

Indole derivatives are also known for their anti-inflammatory properties. Compounds like this compound may inhibit enzymes involved in inflammatory processes, contributing to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Similar compounds have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens, showing promising results in inhibiting bacterial growth .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Properties
1-Benzyl-3-methylindoleContains a methyl group at the 3-positionEnhanced anti-inflammatory activity
5-BromoindoleBromine substituent at the 5-positionKnown for potent anticancer properties
2-(4-Methylbenzyl)-indoleMethyl substitution on the benzene ringSignificant antimicrobial activity

This table illustrates how variations in structure can influence biological activity among indole derivatives.

Case Studies and Research Findings

Recent studies have highlighted the significance of indole derivatives in drug discovery. For instance, research into 3-substituted indoles has led to the identification of compounds with favorable anti-MRSA activity and low cytotoxicity . Such findings underscore the potential of this compound as a lead compound for further development.

Properties

IUPAC Name

(1-benzylindol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-11-14-6-7-16-15(10-14)8-9-18(16)12-13-4-2-1-3-5-13/h1-10H,11-12,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASZNBSTUIOIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659669
Record name 1-(1-Benzyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887583-42-8
Record name 1-(1-Benzyl-1H-indol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.